
Preclinical Pharmacology of AZD1390: An In-
Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor

of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the

DNA damage response (DDR), particularly in orchestrating the cellular reaction to DNA double-

strand breaks (DSBs) induced by agents like ionizing radiation (IR).[1][3][4][5] By inhibiting

ATM, AZD1390 prevents the activation of DNA damage checkpoints and disrupts DNA repair,

leading to the accumulation of genomic instability and ultimately inducing apoptosis in tumor

cells.[1][6] This mechanism of action makes AZD1390 a promising agent for radiosensitizing

tumors, especially those located in the brain, a common site for both primary and metastatic

cancers with poor prognoses.[3][4][5] This technical guide provides a comprehensive overview

of the preclinical pharmacology of AZD1390, summarizing key quantitative data, detailing

experimental methodologies, and visualizing its mechanism of action and experimental

workflows.

Core Quantitative Data
The following tables summarize the key quantitative parameters of AZD1390 from various

preclinical studies, providing a comparative view of its potency, selectivity, and pharmacokinetic

properties.

Table 1: In Vitro Potency and Selectivity
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Parameter Value
Species/Cell
Line

Notes Reference

Cellular IC50 0.78 nM Not specified
ATP-competitive

kinase inhibitor.
[2]

Selectivity vs.

ATR
>10,000-fold Not specified

Highly selective

against other

PIKK family

kinases.

[5][6][7]

Selectivity vs.

DNA-PK
>10,000-fold Not specified

Highly selective

against other

PIKK family

kinases.

[2][5][7]

Selectivity vs.

mTOR
>10,000-fold Not specified

Highly selective

against other

PIKK family

kinases.

[2][5][7]

Table 2: Preclinical Pharmacokinetics (Brain
Penetration)
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Species
Kp,uu
(Brain:Plasma
Unbound Ratio)

Notes Reference

Mouse 0.04

AZD1390 is a

substrate for efflux

transporters in

rodents.

[2][4]

Rat 0.17

AZD1390 is a

substrate for efflux

transporters in

rodents.

[2][4]

Cynomolgus Monkey 0.33

Confirmed via PET

imaging with 11C-

labeled AZD1390.

[2][5][7]

Human 0.24

Determined by a

microdose PET study

in healthy volunteers.

[8]

Table 3: Preclinical Pharmacokinetics (Oral
Bioavailability)

Species
Oral Bioavailability
(%)

Half-life (hours) Reference

Rat 74% 2.4 [9]

Dog 66% 22 [9]

Key Experimental Protocols
This section details the methodologies for pivotal experiments that have characterized the

preclinical profile of AZD1390.

In Vitro ATM Target Engagement Assay
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Objective: To determine the cellular potency and target engagement of AZD1390 on the ATM

signaling pathway.

Cell Lines: LN18 glioblastoma (GBM) cells and NCI-H2228 lung cancer cells.[4]

Methodology:

Cells are seeded and allowed to adhere overnight.

Cells are treated with a dose range of AZD1390 (e.g., 0 to 300 nM) for a specified time

(e.g., 1, 4, or 6 hours).[4]

To induce DNA damage and activate the ATM pathway, cells are exposed to ionizing

radiation.

Cell lysates are collected, and protein concentrations are determined.

Western blotting is performed to assess the phosphorylation status of ATM at Serine 1981

(pATM), as well as downstream targets like KAP1 (pKAP1) and RAD50.[4][10]

The intensity of the phosphorylated protein bands is quantified and normalized to a

loading control to determine the dose-dependent inhibition by AZD1390.

Orthotopic Brain Tumor Models (In Vivo Efficacy)
Objective: To evaluate the efficacy of AZD1390 in combination with radiation in a clinically

relevant in vivo setting.

Animal Models: Immunocompromised mice (e.g., CD-1 Nude mice).[11]

Tumor Models:

Syngeneic models (e.g., GL261 glioma).

Patient-derived xenografts (PDX) of glioblastoma.[4]

Orthotopic lung-to-brain metastasis models (e.g., NCI-H2228).[4]

Methodology:
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Tumor cells (e.g., U251, patient-derived GBM cells) are stereotactically implanted into the

brains of the mice.[11][12]

Tumor growth is monitored, often by bioluminescence imaging or MRI.

Once tumors are established, mice are randomized into treatment groups: vehicle control,

AZD1390 alone, radiation alone, and AZD1390 in combination with radiation.[11]

AZD1390 is administered orally at a specified dose and schedule (e.g., 20 mg/kg, once or

twice daily).[12]

Radiation is delivered in fractionated doses (e.g., 2 Gy x 5 fractions) to mimic clinical

regimens.[11][12]

Endpoints include tumor regression (measured by imaging) and overall survival.[4][6]

Pharmacodynamic assessments may be performed on tumor tissue to confirm target

engagement (e.g., inhibition of pATM and pRAD50).[5][7]

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the

preclinical pharmacology of AZD1390.
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Caption: Mechanism of action of AZD1390 in the ATM signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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